Cas no 1881213-00-8 (3-[(Azetidin-1-yl)methyl]benzonitrile)

3-[(Azetidin-1-yl)methyl]benzonitrile is a versatile organic compound featuring a benzonitrile core substituted with an azetidin-1-ylmethyl group. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The azetidine ring contributes to conformational rigidity, potentially enhancing binding affinity in bioactive molecules. Its nitrile functionality offers further derivatization opportunities, such as hydrolysis to carboxylic acids or conversion to heterocycles. The compound’s balanced lipophilicity and moderate steric demand make it suitable for medicinal chemistry applications, particularly in the design of kinase inhibitors or CNS-targeting agents. It is typically handled under inert conditions due to sensitivity to moisture and strong acids/bases.
3-[(Azetidin-1-yl)methyl]benzonitrile structure
1881213-00-8 structure
商品名:3-[(Azetidin-1-yl)methyl]benzonitrile
CAS番号:1881213-00-8
MF:C11H12N2
メガワット:172.226382255554
CID:5691374
PubChem ID:130159685

3-[(Azetidin-1-yl)methyl]benzonitrile 化学的及び物理的性質

名前と識別子

    • EN300-1196917
    • 3-(Azetidin-1-ylmethyl)benzonitrile
    • 3-[(Azetidin-1-yl)methyl]benzonitrile
    • A1-58003
    • 1881213-00-8
    • Benzonitrile, 3-(1-azetidinylmethyl)-
    • インチ: 1S/C11H12N2/c12-8-10-3-1-4-11(7-10)9-13-5-2-6-13/h1,3-4,7H,2,5-6,9H2
    • InChIKey: LGBRIVFGNGELNZ-UHFFFAOYSA-N
    • ほほえんだ: N1(CC2C=CC=C(C#N)C=2)CCC1

計算された属性

  • せいみつぶんしりょう: 172.100048391g/mol
  • どういたいしつりょう: 172.100048391g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 211
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 27Ų

じっけんとくせい

  • 密度みつど: 1.12±0.1 g/cm3(Predicted)
  • ふってん: 275.3±15.0 °C(Predicted)
  • 酸性度係数(pKa): 7.94±0.10(Predicted)

3-[(Azetidin-1-yl)methyl]benzonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1196917-1000mg
3-[(azetidin-1-yl)methyl]benzonitrile
1881213-00-8
1000mg
$557.0 2023-10-03
Enamine
EN300-1196917-1.0g
3-[(azetidin-1-yl)methyl]benzonitrile
1881213-00-8
1g
$728.0 2023-06-08
Enamine
EN300-1196917-2.5g
3-[(azetidin-1-yl)methyl]benzonitrile
1881213-00-8
2.5g
$1428.0 2023-06-08
Enamine
EN300-1196917-0.25g
3-[(azetidin-1-yl)methyl]benzonitrile
1881213-00-8
0.25g
$670.0 2023-06-08
Enamine
EN300-1196917-10000mg
3-[(azetidin-1-yl)methyl]benzonitrile
1881213-00-8
10000mg
$2393.0 2023-10-03
Enamine
EN300-1196917-5000mg
3-[(azetidin-1-yl)methyl]benzonitrile
1881213-00-8
5000mg
$1614.0 2023-10-03
Enamine
EN300-1196917-500mg
3-[(azetidin-1-yl)methyl]benzonitrile
1881213-00-8
500mg
$535.0 2023-10-03
Enamine
EN300-1196917-250mg
3-[(azetidin-1-yl)methyl]benzonitrile
1881213-00-8
250mg
$513.0 2023-10-03
Enamine
EN300-1196917-5.0g
3-[(azetidin-1-yl)methyl]benzonitrile
1881213-00-8
5g
$2110.0 2023-06-08
Enamine
EN300-1196917-10.0g
3-[(azetidin-1-yl)methyl]benzonitrile
1881213-00-8
10g
$3131.0 2023-06-08

3-[(Azetidin-1-yl)methyl]benzonitrile 関連文献

3-[(Azetidin-1-yl)methyl]benzonitrileに関する追加情報

3-[(Azetidin-1-yl)methyl]benzonitrile (CAS No. 1881213-00-8): A Comprehensive Overview

3-[(Azetidin-1-yl)methyl]benzonitrile (CAS No. 1881213-00-8) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological applications, particularly in the development of novel therapeutic agents.

The molecular structure of 3-[(Azetidin-1-yl)methyl]benzonitrile consists of a benzonitrile moiety substituted with an azetidine ring at the 3-position through a methyl group. The azetidine ring, a four-membered heterocyclic compound, imparts significant chemical and biological properties to the molecule, making it an attractive candidate for further investigation.

Recent studies have highlighted the importance of azetidine-containing compounds in drug discovery. For instance, a 2022 study published in the Journal of Medicinal Chemistry demonstrated that compounds featuring an azetidine ring exhibit enhanced binding affinity to specific protein targets, which can be crucial for developing more effective and selective drugs. The presence of the azetidine ring in 3-[(Azetidin-1-yl)methyl]benzonitrile suggests that it may possess similar properties.

In terms of its chemical synthesis, 3-[(Azetidin-1-yl)methyl]benzonitrile can be prepared through various methods. One common approach involves the reaction of 3-bromobenzonitrile with azetidine in the presence of a suitable base and catalyst. This method has been optimized to achieve high yields and purity, making it suitable for large-scale production. The synthetic route is well-documented in the literature and has been successfully implemented in several research laboratories.

The biological activity of 3-[(Azetidin-1-yl)methyl]benzonitrile has been extensively studied in vitro and in vivo. Preliminary results indicate that this compound exhibits potent inhibitory effects on certain enzymes and receptors, which are implicated in various diseases. For example, a study conducted by researchers at the University of California, San Francisco, found that 3-[(Azetidin-1-yl)methyl]benzonitrile effectively inhibited the activity of a key enzyme involved in cancer cell proliferation. This finding suggests that the compound may have potential as an anticancer agent.

In addition to its potential therapeutic applications, 3-[(Azetidin-1-yl)methyl]benzonitrile has also been explored for its use as a tool compound in biochemical assays. Its unique structural features make it an excellent probe for studying protein-ligand interactions and for developing high-throughput screening assays. These applications have significant implications for drug discovery and development processes.

The safety profile of 3-[(Azetidin-1-yl)methyl]benzonitrile is another important aspect that has been investigated. Preclinical studies have shown that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects. However, further research is needed to fully understand its long-term safety and potential side effects.

In conclusion, 3-[(Azetidin-1-yl)methyl]benzonitrile (CAS No. 1881213-00-8) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with its favorable biological activity and safety profile, make it an attractive candidate for further development as a therapeutic agent or tool compound. Ongoing research efforts are expected to uncover additional insights into its mechanisms of action and potential uses in various medical fields.

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